molecular formula C22H16N4O B1681776 Sudan III CAS No. 85-86-9

Sudan III

Cat. No.: B1681776
CAS No.: 85-86-9
M. Wt: 352.4 g/mol
InChI Key: FHNINJWBTRXEBC-UHFFFAOYSA-N
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Description

It is primarily used as a colorant in various applications, including plastics, oils, polishes, and waxes . The compound is characterized by its reddish-brown powder form and is known for its stability and vibrant color.

Preparation Methods

Synthetic Routes and Reaction Conditions: Solvent Red 23 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of 4-(phenyldiazenyl)benzenamine, which is then coupled with naphthalen-2-ol to form the final product . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt.

Industrial Production Methods: In industrial settings, the production of Solvent Red 23 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Solvent Red 23 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Solvent Red 23 has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical analyses and as a tracer in chromatography.

    Biology: Employed in histological staining to identify and visualize lipids in biological tissues.

    Medicine: Utilized in diagnostic assays and as a marker in medical imaging.

    Industry: Applied in the coloring of plastics, resins, and other materials.

Mechanism of Action

The mechanism of action of Solvent Red 23 involves its interaction with specific molecular targets. The compound’s azo bonds can undergo protonation, leading to changes in its color. This property is utilized in various analytical techniques to detect and quantify different substances . The dye’s interaction with lipids and other hydrophobic molecules makes it useful in biological staining and imaging applications .

Comparison with Similar Compounds

Solvent Red 23 is part of a family of azo dyes, which includes compounds like Solvent Red 19 and Solvent Red 24. Compared to these similar compounds, Solvent Red 23 is unique due to its specific molecular structure, which provides distinct color properties and stability . Other similar compounds include:

Properties

IUPAC Name

1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol
Source PubChem
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InChI

InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNINJWBTRXEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O
Source PubChem
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Molecular Formula

C22H16N4O
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DSSTOX Substance ID

DTXSID3041742
Record name C.I. Solvent Red 23
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Molecular Weight

352.4 g/mol
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Physical Description

Brown and green metallic solid; [Merck Index] Red powder; [MSDSonline]
Record name Sudan III
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CAS No.

85-86-9
Record name 1-(p-Phenylazophenylazo)-2-naphthol (Sudan III)
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Record name 2-Naphthalenol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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